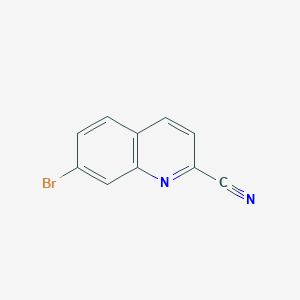

7-Bromoquinoline-2-carbonitrile

Description

7-Bromoquinoline-2-carbonitrile is a halogenated quinoline derivative featuring a bromine atom at the 7-position and a carbonitrile group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing carbonitrile group influences electronic distribution and binding affinity in biological systems .

Properties

IUPAC Name |

7-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUOTSCOPZETAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the bromination of quinoline-2-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline-2-carboxylic acids

- Aminoquinoline derivatives

Scientific Research Applications

7-Bromoquinoline-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-2-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases or interact with DNA topoisomerases, leading to antiproliferative effects in cancer cells . The presence of the bromine atom and cyano group enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Quinoline vs. Indole Derivatives

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile () shares a bromine and carbonitrile substituent but differs in its indole core. Indoles lack the fused benzene ring of quinolines, reducing aromatic conjugation and altering electronic properties. This structural difference impacts applications: indoles are more common in serotonin-mimetic drugs, while quinolines are prevalent in antimalarial and kinase inhibitor scaffolds. The methyl and phenyl groups in the indole derivative further increase steric bulk, limiting its utility in reactions requiring planar transition states .

4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile () features a partially saturated quinoline ring (tetrahydrobenzoquinoline) with a 4-bromophenyl substituent and an oxo group. The saturated ring reduces aromaticity, enhancing solubility in polar solvents, while the oxo group introduces hydrogen-bonding capability. These modifications make it suitable for cardiotonic and anti-inflammatory applications, unlike the fully aromatic 7-Bromoquinoline-2-carbonitrile, which prioritizes electronic interactions .

Substituent Effects: Halogen and Carbonitrile Positional Isomerism

7-Bromo-2-chloroquinoline-3-carbonitrile () replaces the 2-carbonitrile group of the target compound with a chlorine atom at position 2 and adds a carbonitrile at position 3. The chlorine atom increases steric hindrance, reducing reactivity in nucleophilic substitutions, while the carbonitrile’s position alters dipole moments. This compound’s safety profile includes stricter handling requirements (e.g., GHS precautionary codes P201/P202) due to higher toxicity .

5-Bromoquinoline-2-carbonitrile () is a positional isomer with bromine at the 5-position instead of 5. The 5-bromo substitution directs electrophilic attack to the 8-position, whereas 7-bromo directs it to the 5-position. This difference is critical in regioselective synthesis. The similarity score of 0.96 () highlights nearly identical physical properties (e.g., melting points, solubility), but biological activity varies due to distinct binding orientations .

High-Similarity Quinoline Derivatives

The table below summarizes key analogs of this compound based on structural similarity and substituent patterns:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| 5-Bromoquinoline-2-carbonitrile | 1092304-90-9 | Br (5), CN (2) | 0.96 | Cross-coupling intermediate |

| 7-Bromoquinoline-3-carbonitrile | 1375108-40-9 | Br (7), CN (3) | 0.90 | Reduced electrophilicity at CN |

| 6-Bromoquinoline-3-carbonitrile | 1314687-82-5 | Br (6), CN (3) | 0.90 | Altered π-stacking in catalysis |

| 6-Bromo-2-methylquinoline-4-carbonitrile | 1416439-30-9 | Br (6), CH₃ (2), CN (4) | 0.83 | Enhanced steric hindrance |

Data sourced from and .

Biological Activity

7-Bromoquinoline-2-carbonitrile (7-BrQCN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H6BrN

- Molecular Weight : Approximately 232.07 g/mol

- Physical Properties : The compound typically exhibits a melting point range that varies based on purity and synthesis methods.

Antimicrobial Properties

Research indicates that 7-BrQCN possesses notable antimicrobial activity. It has been investigated for its potential as:

- Antibacterial Agent : Studies have shown efficacy against various bacterial strains, making it a candidate for further development in treating bacterial infections.

- Antifungal Activity : Preliminary data suggest that it may inhibit the growth of certain fungi, although specific strains and mechanisms require further exploration.

Anticancer Effects

7-BrQCN has garnered attention for its anticancer properties. Key findings include:

- Mechanism of Action : The compound may inhibit specific enzymes such as tyrosine kinases and interact with DNA topoisomerases, leading to antiproliferative effects in cancer cells.

- Case Study : In vitro studies have demonstrated that 7-BrQCN exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, a study reported complete tumor regression in MCF-7 xenografts after treatment with related quinoline derivatives .

Structure-Activity Relationship (SAR)

The biological activity of 7-BrQCN can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromoquinoline-2-carbonitrile | C10H6BrN | 0.95 |

| 6-Bromoquinoline-2-carbonitrile | C10H6BrN | 0.90 |

| Methyl 5-bromoquinoline-2-carbonitrile | C11H8BrN | 0.88 |

This table illustrates how variations in substitution patterns can affect biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.

The mechanisms through which 7-BrQCN exerts its biological effects are multifaceted:

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell proliferation.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Several studies have contributed to the understanding of 7-BrQCN's biological activities:

- A study published in PMC highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating higher activity than standard treatments like isoniazid .

- Another investigation into the compound's antiviral properties revealed significant activity against enterovirus D68 (EV-D68), indicating potential as an antiviral agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.